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Atosiban (acetate)

Cat. No.: B8117479
M. Wt: 1054.2 g/mol
InChI Key: SVDWBHHCPXTODI-MHZXAHMBSA-N
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Description

Contextualization of Oxytocin (B344502) Antagonist Research

Oxytocin, a nonapeptide hormone produced by the posterior pituitary gland, plays a crucial role in stimulating uterine contractions during labor. Its action is mediated through binding to specific oxytocin receptors (OTRs) located on myometrial cells. patsnap.com Academic research into oxytocin antagonists stems from the desire to control or inhibit these contractions in situations where they are undesirable, such as preterm labor. patsnap.comnih.gov By blocking the binding of oxytocin to its receptors, antagonists can reduce the frequency and intensity of uterine contractions, thereby promoting uterine quiescence. patsnap.comijrcog.org This targeted approach offers a potential therapeutic strategy for conditions characterized by excessive or premature uterine activity. nih.govijrcog.org

Beyond its role in parturition, oxytocin is involved in various physiological processes, and research into its antagonists also contributes to a broader understanding of oxytocin signaling pathways in different tissues. Atosiban (B549348), as a competitive antagonist, has been a valuable tool in elucidating the mechanisms by which oxytocin exerts its effects at the cellular level. patsnap.comdrugbank.com Studies have shown that atosiban inhibits the oxytocin-mediated increase in intracellular calcium levels in myometrial cells, a key step in initiating muscle contraction. patsnap.comdrugbank.com Furthermore, research indicates that atosiban can act as a biased ligand at oxytocin receptors, influencing different downstream signaling pathways, such as inhibiting Gq coupling while potentially activating Gi coupling, which has been linked to pro-inflammatory effects in human amnion in some studies. drugbank.comrndsystems.com This complexity in receptor interaction highlights ongoing areas of investigation into the precise pharmacological profile of atosiban.

Evolution of Tocolytic Agent Development

The development of tocolytic agents, drugs aimed at suppressing uterine contractions to delay labor, has evolved over time. Historically, various agents with different mechanisms of action have been employed, including beta-mimetics, calcium channel blockers, and magnesium sulfate. ijrcog.orgeuropa.eu While some of these agents have demonstrated effectiveness in delaying delivery, they are often associated with significant maternal and fetal side effects due to their non-specific mechanisms. europa.eucontemporaryobgyn.net For instance, beta-mimetics can lead to cardiovascular complications. nih.goveuropa.eucontemporaryobgyn.net

The search for more targeted and safer tocolytics led to the investigation of oxytocin antagonists. nih.govcontemporaryobgyn.net The understanding of oxytocin's central role in uterine contractility provided a rationale for developing drugs that specifically interfere with its action. patsnap.comnih.gov Early research in the 1950s involved modifications of the oxytocin molecule to create analogues and antagonists, although initial compounds did not consistently demonstrate clinical utility. nih.gov Further modifications and research efforts eventually led to the development of atosiban, a synthetic peptide analogue of oxytocin designed to have high affinity for oxytocin receptors in the human myometrium and to act as a competitive antagonist. patsnap.comnih.goveuropa.eu This represented a significant step in the evolution of tocolytic therapy, offering a more uterus-specific approach compared to earlier agents. ijrcog.orgnih.gov

Rationale for Continued Investigation into Atosiban (acetate)

Despite the clinical use of atosiban, continued academic investigation is warranted for several reasons. Firstly, while effective in delaying delivery for a period, research continues to explore strategies to optimize its efficacy and determine its long-term impact on neonatal outcomes. zuventus.comwikipedia.orgbmj.com Studies comparing atosiban to other tocolytics continue to be conducted to better understand its comparative effectiveness and safety profile in various clinical scenarios, including twin pregnancies and those resulting from assisted reproductive technology. oatext.comeuropeanreview.orgjcdr.net

Secondly, ongoing research delves deeper into the molecular mechanisms of atosiban's action, including its potential biased agonism and its effects on pathways beyond the immediate calcium signaling, such as inflammatory pathways. drugbank.comrndsystems.comnih.gov Understanding these complex interactions can inform the development of next-generation tocolytics with improved specificity and efficacy.

Furthermore, research is exploring potential novel applications of atosiban beyond preterm labor management. For example, studies have investigated its use in improving implantation rates in assisted reproductive technology by reducing uterine peristalsis. frontiersin.orgpatsnap.com This highlights the potential for atosiban, or related oxytocin antagonists, to have broader applications in reproductive medicine. frontiersin.org The identification and characterization of impurities in atosiban acetate (B1210297) synthesis also represent an ongoing area of research crucial for ensuring drug quality and safety. google.com

The continued investigation into atosiban acetate is driven by the need to refine preterm labor management, gain a more comprehensive understanding of oxytocin receptor pharmacology, and explore potential new therapeutic uses for this class of compounds. zuventus.comwikipedia.orgbmj.comfrontiersin.orgpatsnap.com

Data Tables

While the search results provide qualitative information on research findings and comparisons, detailed quantitative data tables directly extractable and presentable in an interactive format are not consistently available across the diverse sources. However, the following summarizes key findings that could conceptually be represented in tables in a research paper:

Tocolytic Efficacy: Studies have compared the efficacy of atosiban in delaying delivery for specific periods (e.g., 48 hours, 7 days) against placebo and other tocolytics like ritodrine (B1199850) and nifedipine. zuventus.comwikipedia.orgeuropeanreview.org For instance, a study showed that the efficacy of extending gestational age by 48 hours was significantly higher in the atosiban group compared to the ritodrine group in women with threatened preterm labor after ART. europeanreview.org Another systematic review indicated a significant increase in the proportion of women undelivered by 48 hours with atosiban compared to placebo. wikipedia.org

Receptor Binding Affinity: In vitro studies have investigated the binding affinity of atosiban for oxytocin and vasopressin receptors. rndsystems.comeuropa.eu Atosiban is described as a high-affinity competitive antagonist for both oxytocin and arginine-vasopressin (AVP) receptors, although it is considered non-selective between them. europa.eu

Inhibition of Uterine Contractions: Research has quantified the ability of atosiban to inhibit oxytocin-induced uterine contractions in vitro and in vivo models. rndsystems.comeuropa.eu For example, atosiban inhibited oxytocin-induced increases in Ca2+ concentration in myometrial cells in vitro with an IC50 of 5 nM. rndsystems.com

Detailed Research Findings

Academic research on atosiban acetate has yielded several key findings:

Mechanism of Action: Atosiban functions as a competitive antagonist at oxytocin receptors, preventing oxytocin from binding and initiating the intracellular cascade that leads to uterine contractions. patsnap.comdrugbank.com This involves inhibiting the increase in inositol (B14025) triphosphate production and the subsequent release of intracellular calcium. patsnap.comdrugbank.com Atosiban also exhibits antagonistic effects on vasopressin receptors, further contributing to reduced uterine activity. patsnap.compatsnap.com

Efficacy in Preterm Labor: Clinical trials have demonstrated that atosiban is effective in delaying preterm birth. zuventus.comwikipedia.org Studies have shown a significant increase in the proportion of women remaining undelivered at 48 hours compared to placebo. wikipedia.org Comparisons with beta-agonists have indicated similar efficacy in pregnancy prolongation for 48 hours and 7 days, with a more favorable maternal side effect profile for atosiban. researchgate.net

Biased Ligand Activity: More recent research has identified that atosiban may act as a biased ligand at oxytocin receptors, differentially affecting downstream signaling pathways. drugbank.comrndsystems.com While it antagonizes Gq coupling, it may act as an agonist for Gi coupling, potentially leading to pro-inflammatory effects in certain tissues like the amnion. drugbank.comrndsystems.com This finding suggests a more complex interaction with the receptor than initially understood.

Effects on Pro-inflammatory Pathways: Studies have shown that atosiban can suppress pro-inflammatory pathways, such as NF-κB and MAPK, induced by agonists like prostaglandin (B15479496) F2α in human myometrium. rndsystems.comnih.gov This suggests a potential role for atosiban in modulating inflammation in addition to its primary contractile effects.

Research in ART: Investigation into the use of atosiban in assisted reproductive technology for repeated embryo implantation failure has explored its potential to reduce uterine peristalsis and improve implantation rates. frontiersin.orgpatsnap.com While some studies suggest potential benefits, the data are not yet conclusive, and research in this area continues. frontiersin.orgpatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H71N11O14S2 B8117479 Atosiban (acetate)

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWBHHCPXTODI-MHZXAHMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H71N11O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238569
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1054.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914453-95-5
Record name Atosiban acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Receptor Pharmacology of Atosiban Acetate

Mechanism of Action at the Molecular Level

Atosiban (B549348) exerts its effects by blocking the binding of endogenous hormones, oxytocin (B344502) and vasopressin, to their respective receptors. wikipedia.orgdrugbank.compatsnap.comnewdrugapprovals.orgontosight.ai This competitive antagonism disrupts the downstream signaling cascades typically initiated by these hormones, particularly in myometrial cells. medchemexpress.comnih.govnewdrugapprovals.orgnih.govtargetmol.comliverpool.ac.uk

Competitive Antagonism of Oxytocin Receptors (OTRs)

Atosiban is a competitive antagonist of oxytocin receptors. nih.govpatsnap.comnih.govontosight.aimybiosource.compatsnap.comnih.govresearchgate.net It is a nonapeptide, desamino-oxytocin analogue with modifications at positions 1, 2, 4, and 8 of the oxytocin structure. wikipedia.orgnih.govdrugbank.com By binding to OTRs, atosiban prevents oxytocin from activating these receptors, thereby inhibiting oxytocin-mediated cellular responses. patsnap.compatsnap.com In human myometrial cells, this antagonism leads to the inhibition of uterine contractions. wikipedia.orgnih.govpatsnap.comnewdrugapprovals.orgtargetmol.com Studies have shown that atosiban can inhibit oxytocin-induced signaling pathways, including inositol (B14025) trisphosphate (IP3) production. medchemexpress.comtargetmol.com

Research indicates that atosiban has a specific binding affinity for the human OTR. One study reported pKi values of 7.9 for human OTR and 7.2 for rat OTR. apexbt.com Another study comparing atosiban to barusiban, another OTR antagonist, found that atosiban displayed a higher affinity for the cloned human V1aR than the OTR (Ki 3.5/4.7 nM vs. 81/397 nM). oup.com

Antagonistic Effects on Vasopressin Receptors (V1aR)

In addition to its effects on OTRs, atosiban also acts as an antagonist at vasopressin receptors, particularly the V1a subtype. wikipedia.orgmedchemexpress.comnih.govdrugbank.comnewdrugapprovals.orgtargetmol.comliverpool.ac.ukresearchgate.netwikidata.orgwikipedia.orgcenmed.com Atosiban is described as a mixed vasopressin (V1a) and oxytocin receptor antagonist. nih.gov This antagonistic activity on V1a receptors can also contribute to the attenuation of uterine contractions, as vasopressin, which is structurally similar to oxytocin, can also bind to OTRs and V1aRs. patsnap.comwikipedia.org Atosiban influences the physiological effects of arginine vasopressin on the feto-maternal cardiovascular and renal systems. medchemexpress.com

Studies have investigated the binding affinity of atosiban for different vasopressin receptor subtypes. One study reported pKi values of 9.8 for hV1aR, 7.4 for hV1bR, and 6.5 for hV2R, indicating a higher affinity for the V1a receptor compared to V1b and V2 receptors. apexbt.com Another study noted that atosiban displays a higher affinity for the cloned human V1aR than the OTR. oup.com

Downstream Signaling Pathway Modulation

The antagonism of OTRs and V1aRs by atosiban leads to the modulation of several downstream signaling pathways. nih.govnih.govtargetmol.comliverpool.ac.ukresearchgate.net

Inhibition of Inositol Triphosphate (IP3) Production

Atosiban inhibits the oxytocin-mediated release of inositol trisphosphate (IP3) from the myometrial cell membrane. medchemexpress.comnih.govnewdrugapprovals.orgnih.govtargetmol.comliverpool.ac.ukresearchgate.net Oxytocin binding to OTRs typically triggers a signaling cascade that leads to the production of IP3. By blocking OTRs, atosiban prevents this increase in IP3 levels. medchemexpress.comnewdrugapprovals.orgtargetmol.com Inhibition of IP3 production is a key mechanism by which atosiban reduces uterine contractility. medchemexpress.comnewdrugapprovals.orgtargetmol.com Studies have shown that inhibition of IP3 production follows single-site competitive binding kinetics for atosiban. nih.gov

Regulation of Intracellular Calcium Ion Dynamics

A critical consequence of atosiban's action is the regulation of intracellular calcium ion (Ca²⁺) dynamics. nih.govnih.govtargetmol.comliverpool.ac.ukresearchgate.netwikipedia.org Oxytocin-mediated increases in intracellular calcium are essential for muscle contraction. patsnap.com Atosiban inhibits the oxytocin-induced increase in intracellular calcium levels. patsnap.com This is achieved through reduced release of intracellular stored calcium from the sarcoplasmic reticulum and reduced influx of Ca²⁺ from the extracellular space through voltage-gated channels. medchemexpress.comnewdrugapprovals.orgnih.govtargetmol.com This reduction in cytosolic calcium prevents the contraction of uterine muscle, leading to uterine quiescence. drugbank.com

G-Protein Coupled Receptor (GPCR) Signaling Bias

Atosiban has been found to act as a biased ligand at oxytocin receptors. drugbank.comnih.govnih.govnih.govcore.ac.uk While it acts as a competitive antagonist on OTR/Gq coupling, which is responsible for the inhibition of the IP3 pathway and uterine contraction, it displays agonistic properties on OTR/Gi coupling. drugbank.comnih.govresearchgate.netnih.govcore.ac.uk This means that atosiban can selectively promote OTR coupling to Gi proteins while blocking coupling to Gq proteins. nih.govresearchgate.net This biased agonism is demonstrated by specific [S]GTP(\gamma)S binding. nih.govresearchgate.net

Studies have shown that atosiban, by acting on a Gi-mediated pathway, can inhibit cell growth in certain cell lines stably transfected with OTRs or expressing endogenous OTRs. nih.govresearchgate.net This Gi coupling can lead to persistent ERK1/2 activation and p21 induction, signaling events associated with oxytocin-mediated cell growth inhibition via a Gi pathway. nih.govresearchgate.net Atosiban has been identified as a biased agonist that favors Gi/o over Gq coupling and has been shown to inhibit the growth of human prostate adenocarcinoma cells in vitro. nih.gov Specifically, atosiban has been shown to induce a significant activation of the G(\alpha)(_{\text{i3}}) subunit. nih.gov

Antagonism of Gαq Coupling

Atosiban functions as a competitive antagonist of oxytocin-mediated Gαq coupling. drugbank.comnih.govresearchgate.netnih.govmedex.com.bd Oxytocin binding to the OTR typically activates the Gαq pathway, leading to the activation of phospholipase C and the subsequent increase in inositol trisphosphate (IP3) production. newdrugapprovals.orgpatsnap.comnih.govmedex.com.bd This increase in IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum and promotes the influx of extracellular calcium through voltage-gated channels, ultimately leading to uterine muscle contraction. newdrugapprovals.orgpatsnap.comnih.govmedex.com.bd By antagonizing Gαq coupling, atosiban prevents the oxytocin-induced increase in intracellular calcium levels, thereby inhibiting uterine contractions and promoting uterine quiescence. newdrugapprovals.orgpatsnap.comnih.govmedex.com.bd This antagonism of the inositol triphosphate pathway is considered responsible for its effect on uterine contraction. drugbank.comnih.govmedex.com.bd

Agonism of Gαi Coupling

In addition to its antagonistic effects on Gαq coupling, atosiban acts as an agonist of Gαi coupling at the oxytocin receptor. drugbank.comnih.govresearchgate.netnih.govmedex.com.bd This biased agonism means that while it blocks the Gαq pathway, it simultaneously activates the Gαi pathway. drugbank.comnih.govresearchgate.netnih.govmedex.com.bd Gαi coupling is typically associated with inhibitory signaling pathways, but in the context of atosiban's action in certain tissues like human amnion, it leads to the activation of pro-inflammatory signaling cascades. drugbank.comnih.govmedex.com.bdnih.govresearchgate.net This agonistic effect on Gαi coupling is thought to contribute to a pro-inflammatory response in the human amnion. drugbank.comnih.govmedex.com.bdnih.govresearchgate.net

2.1.3.3.2.1. Activation of NF-κB p65 Pathway

Atosiban's agonism of Gαi coupling has been shown to activate the transcription factor NF-κB p65 pathway in human amnion cells. drugbank.commedex.com.bdnih.govresearchgate.net This activation is mediated via PTX-sensitive Gαi signaling. nih.gov The activation of NF-κB p65 is a key event in initiating inflammatory responses and upregulating the expression of pro-inflammatory genes. nih.govresearchgate.net

2.1.3.3.2.2. Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK1/2, p38)

Activation of Gαi signaling by atosiban also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2 and p38, in human amnion cells. drugbank.commedex.com.bdnih.govresearchgate.net This activation of MAPK cascades further contributes to the pro-inflammatory effects observed with atosiban in the amnion. nih.govresearchgate.net Studies have indicated that oxytocin-stimulated activation of ERK1/2 and p38 in amnion is via Gαi-2 and Gαi-3, and this is not inhibited by atosiban. nih.govresearchgate.net

2.1.3.3.2.3. Upregulation of Prostaglandin (B15479496) Synthesis Enzymes (COX-2, phospho-cPLA2)

The activation of NF-κB and MAPK pathways by atosiban through Gαi coupling subsequently drives the upregulation of enzymes involved in prostaglandin synthesis, including Cyclooxygenase-2 (COX-2) and phospho-cytosolic Phospholipase A2 (phospho-cPLA2), in human amnion cells. nih.gov These enzymes are crucial for the production of prostaglandins (B1171923), which are potent mediators of inflammation and labor. nih.gov

Suppression of Oxytocin-Mediated Prostaglandin Release (PGE, PGF) from Decidua and Amnion

While atosiban's Gαi agonism can lead to the upregulation of prostaglandin synthesis enzymes in amnion, its primary action as an oxytocin receptor antagonist also results in the suppression of oxytocin-mediated release of prostaglandins, such as Prostaglandin E (PGE) and Prostaglandin F (PGF), from the decidua and amnion. wikipedia.orgnewdrugapprovals.orgpeptide-china.com Oxytocin typically stimulates the release of these prostaglandins, which play a significant role in the progression of labor. wikipedia.orgnewdrugapprovals.orgpeptide-china.com By blocking oxytocin receptors, atosiban inhibits this release. wikipedia.orgnewdrugapprovals.orgpeptide-china.com

Receptor Binding Kinetics and Affinity Profiling

Atosiban is characterized as a high-affinity, competitive antagonist of oxytocin receptors and arginine-vasopressin V1a receptors. europa.eu While it has high affinity for both receptors, some studies suggest it may have a higher affinity for the cloned human V1aR than the OTR. nih.gov However, other research indicates a higher affinity and greater potency for the human OTR compared to the V1aR. nih.gov The binding kinetics and affinity profile of atosiban contribute to its ability to effectively compete with oxytocin for receptor binding sites. europa.euontosight.ai Studies have shown that atosiban inhibits oxytocin-induced increases in intracellular calcium concentration in myometrial cells with an IC50 of 5 nM. tocris.com The metabolite M1 of atosiban has been shown to have similar activity to atosiban in in vitro studies using human myometrial tissue strips, with comparable pA2 values. europa.eu

Quantitative Characterization of Oxytocin Receptor Affinity and Specificity

Atosiban demonstrates affinity for the oxytocin receptor, acting as a competitive antagonist. patsnap.comcaymanchem.comscbt.com Studies have characterized its binding affinity in various systems. For human OTR, reported pKi values for atosiban are around 7.9. glpbio.com The Ki value for human OTR has been reported as 81 nM in one study and 397 nM in another. caymanchem.comnih.gov In rat OTR, the pKi is reported as 7.2. glpbio.com Atosiban has also been found to have nanomolar affinity for oxytocin receptors from both rat and human species. physiology.org

Beyond simple antagonism, research indicates that atosiban may act as a "biased agonist" at human OTRs. drugbank.comnih.govnih.gov While it functions as a competitive antagonist for OTR coupling to Gq proteins, which are primarily responsible for initiating uterine contractions by increasing intracellular calcium, atosiban exhibits agonistic properties on OTR coupling to Gi proteins. drugbank.comnih.govnih.gov This Gi-mediated pathway has been implicated in inhibiting cell proliferation and can involve the activation of ERK1/2 and induction of p21. nih.gov This biased agonism suggests that atosiban can selectively activate specific intracellular signaling cascades depending on the coupled G protein. nih.gov

Quantitative Characterization of Vasopressin V1a Receptor Affinity and Specificity

Atosiban also exhibits significant affinity for vasopressin V1a receptors. glpbio.comcaymanchem.comnih.gov Quantitative studies have shown high affinity for the human V1a receptor, with reported pKi values of 9.8. glpbio.com The Ki value for the human V1a receptor has been reported as 3.5 nM and 4.7 nM. caymanchem.comnih.gov This indicates that atosiban can be more potent at the human V1a receptor than at the human oxytocin receptor. physiology.org For rat V1a receptors, atosiban is a less potent antagonist compared to human V1a receptors. researchgate.net

Comparative Receptor Binding Analyses with Related Peptides

Comparative studies highlight the binding profile of atosiban relative to other neurohypophyseal hormones and their analogues. Atosiban is described as a mixed antagonist of oxytocin and vasopressin receptors. glpbio.comeuropa.eu While it has affinity for both OTR and V1aR, its selectivity varies depending on the species and receptor subtype. physiology.orgresearchgate.net

Compared to oxytocin itself, which has high affinity for the oxytocin receptor (Ki = 6.8 nM) and some binding to the V1a receptor (Ki = 34.9 nM), atosiban shows a different pattern. nih.gov For human receptors, atosiban generally has a higher affinity for the V1a receptor than for the OTR. nih.govphysiology.org For example, one study reported Ki values of 397 nM for human OTR and 4.7 nM for human V1aR, indicating significantly higher affinity for V1aR. nih.gov Another study reported Ki values of 81 nM for human OTR and 3.5 nM for human V1aR. caymanchem.com This contrasts with oxytocin's higher affinity for its cognate receptor. nih.gov

Studies comparing atosiban with other peptide and non-peptide antagonists have shown varying selectivity profiles. For instance, barusiban, another peptide antagonist, has been developed with higher selectivity for the human OTR compared to the V1a receptor than atosiban. nih.govadvms.pl This suggests that structural differences between these analogues influence their binding preferences.

The following table summarizes some reported binding affinity data for atosiban and related peptides:

CompoundTarget ReceptorSpeciesKi (nM)pKiCitation
AtosibanHuman OTRHuman81- caymanchem.com
AtosibanHuman OTRHuman397- nih.gov
AtosibanHuman OTRHuman-7.9 glpbio.com
AtosibanRat OTRRat-7.2 glpbio.com
AtosibanHuman V1aRHuman3.5- caymanchem.com
AtosibanHuman V1aRHuman4.7- nih.gov
AtosibanHuman V1aRHuman-9.8 glpbio.com
AtosibanHuman V1bRHuman-7.4 glpbio.com
AtosibanHuman V2RHuman-6.5 glpbio.com
OxytocinHuman OTRHuman6.8- nih.gov
OxytocinHuman V1aRHuman34.9- nih.gov
Arginine VasopressinHuman V1aRHuman1.4- nih.gov
Arginine VasopressinHuman V1bRHuman0.8- nih.gov
Arginine VasopressinHuman V2RHuman4.2- nih.gov

Interactive Table: Receptor Binding Affinities

Structure-Activity Relationships and Peptidomimetic Design Principles

Atosiban is a synthetic nonapeptide derived from oxytocin, incorporating specific structural modifications that confer its antagonistic properties and receptor binding profile. drugbank.comnih.govnih.govbloomtechz.com The design principle involved altering key amino acid residues in the oxytocin sequence to achieve receptor antagonism. drugbank.comresearchgate.net

Structural Modifications of the Nonapeptide Oxytocin Analogue

Atosiban's structure differs from native oxytocin at positions 1, 2, 4, and 8. ijrcog.orgdrugbank.comnih.gov These modifications are crucial for its pharmacological activity as a receptor antagonist. drugbank.comresearchgate.net The amino acid sequence of atosiban is Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH2. bloomtechz.com

Desamination of Cysteine Residue

At position 1, the N-terminus of the cysteine residue found in oxytocin is deaminated to form 3-mercaptopropanoic acid (Mpa). drugbank.comnih.govbloomtechz.com This modification is involved in forming the disulfide bridge with the cysteine residue at position 6, creating the characteristic cyclic structure of atosiban. bloomtechz.com This cyclic conformation is essential for its receptor binding properties and its ability to mimic the structure of oxytocin, allowing it to compete for receptor binding sites. bloomtechz.com Desamination at the N-terminus is a common strategy in peptide design to enhance metabolic stability by preventing degradation by aminopeptidases.

Threonine and Ornithine Substitutions

Atosiban's structure incorporates specific amino acid substitutions compared to the natural oxytocin peptide. Threonine replaces glutamine at position 4, and ornithine replaces leucine (B10760876) at position 8. drugbank.comnih.gov These modifications are crucial for Atosiban's antagonistic properties and its receptor binding profile. Structure-activity relationship (SAR) studies have investigated the impact of amino acid substitutions on the peptide's affinity and selectivity for oxytocin receptors. bloomtechz.com Modifying amino acids in the cyclic part of the peptide, such as tyrosine and asparagine, has been shown to be significant for binding to oxytocin receptors. bloomtechz.com

Role of Non-Natural Amino Acids (D-Tyr(Et), Mpa, Orn)

The design of Atosiban includes the incorporation of non-natural amino acids, which contribute significantly to its pharmacological profile and stability.

D-Tyr(Et) (O-ethyl-D-tyrosine) at position 2: This is a D-isomer of tyrosine with an ethyl group replacing the phenol (B47542) group. nih.govbloomtechz.com The use of the D-isomer makes the peptide less susceptible to enzymatic degradation compared to the naturally occurring L-isomer, enhancing its stability. bloomtechz.com

Mpa (3-mercaptopropanoic acid) at position 1: The N-terminus of the cysteine residue at position 1 in oxytocin is deaminated to form 3-mercaptopropanoic acid in Atosiban. drugbank.comnih.gov This modification is involved in the formation of the disulfide bond, contributing to the cyclic structure of the peptide. bloomtechz.com

Orn (Ornithine) at position 8: As mentioned previously, ornithine replaces leucine at this position, influencing receptor interaction and contributing to the antagonistic activity. drugbank.comnih.gov

These non-natural amino acids, along with other substitutions, contribute to Atosiban's ability to competitively inhibit oxytocin binding to its receptor. patsnap.com

Disulfide Bond Formation and Cyclization

Atosiban is a cyclic nonapeptide analogue. wikipedia.orgbloomtechz.com A key structural feature is the disulfide bond formed between the modified residue at position 1 (Mpa) and the cysteine residue at position 6. bloomtechz.com This disulfide bridge is fundamental for the peptide's cyclic structure and is crucial for its receptor-binding properties. bloomtechz.com The cyclic conformation allows Atosiban to mimic the structure of oxytocin, which also possesses a cyclic component, enabling Atosiban to compete with oxytocin for binding to oxytocin receptors. bloomtechz.com The formation of this disulfide bond is a critical step in the synthesis of Atosiban and its analogues. acs.orgacs.org While in-solution cyclization is a common method for forming disulfide bonds in peptides, on-resin disulfide construction has also been explored for Atosiban synthesis. acs.orgacs.org

Rational Design of Atosiban (acetate) Analogues for Enhanced Pharmacological Selectivity and Potency

Rational design approaches have been extensively employed to develop Atosiban analogues with improved pharmacological selectivity and potency. nih.govacs.org The goal is often to enhance selectivity for oxytocin receptors over vasopressin receptors (particularly V1a receptors), as Atosiban exhibits some affinity for V1a receptors. ijrcog.orgcaymanchem.com

Structure-activity relationship studies have been instrumental in identifying modifications that influence receptor binding and functional activity. bloomtechz.comacs.org For instance, modifications at position 2 have shown significant effects on selectivity. nih.gov Studies comparing Atosiban with other oxytocin antagonists and newly designed analogues highlight the impact of specific amino acid substitutions on anti-OT (oxytocin antagonist) and anti-V1a (vasopressin V1a antagonist) potencies and selectivities. nih.govnih.gov

Data from studies evaluating the antagonistic potencies and selectivities of Atosiban and its analogues demonstrate the progress made in designing more selective compounds. nih.govnih.gov For example, some analogues have shown significantly higher anti-OT (in vivo)/anti-V1a selectivities compared to Atosiban. nih.gov

The rational design process involves synthesizing peptides with targeted modifications and evaluating their pharmacological properties through in vitro and in vivo assays, such as assessing their ability to inhibit oxytocin-induced uterine contractions and their binding affinities to oxytocin and vasopressin receptors. nih.govnih.gov These studies provide valuable insights into the structural determinants of receptor selectivity and potency, guiding the development of next-generation oxytocin receptor antagonists. nih.govresearchgate.net

Here is a table summarizing some illustrative data points regarding the selectivity of Atosiban and certain analogues relative to vasopressin V1a receptors:

CompoundAnti-OT (in vivo) pA2Anti-V1a pA2Anti-OT (in vivo)/Anti-V1a SelectivitySource
Atosiban7.056.148 nih.gov
Analogue with D-Tyr2 substitution-5.17-6.2595 nih.gov
Analogue with D-Trp2 substitution-5.17-6.2580 nih.gov
Analogue with D-Phe2 substitution-5.17-6.2588 nih.gov
Analogue with L-Tyr2 substitution-5.17-6.2572 nih.gov
Analogue 4 (d(CH2)5[D-Thi2,Thr4,Tyr-(NH2)9]OVT)7.19~5147 nih.gov

Note: pA2 is a measure of antagonist potency; a higher pA2 indicates greater potency. Selectivity is typically expressed as the ratio of anti-V1a pA2 to anti-OT pA2, or as the difference in pA2 values. The table above uses the selectivity ratio as presented in the source nih.gov or calculated from the pA2 values in nih.gov. Some pA2 values in nih.gov are ranges for analogues 1-7.

Further research continues to explore modifications and novel scaffolds to develop even more selective and potent oxytocin receptor antagonists with potentially improved pharmacological properties. researchgate.net

Preclinical Pharmacological Investigations of Atosiban Acetate

In Vitro Studies on Cellular and Tissue Models

In vitro studies have extensively utilized isolated myometrial tissues and cell cultures to evaluate the effects of atosiban (B549348) (acetate) on uterine contractility and other relevant cellular pathways.

Myometrial Tissue Contractility Studies

A significant portion of the preclinical research on atosiban (acetate) has focused on its inhibitory effects on myometrial tissue contractility. These studies have been conducted using tissues from various species, including rats and humans.

Studies employing rat uterine strip models have demonstrated that atosiban binds to oxytocin (B344502) receptors, leading to a decrease in the frequency and tone of the uterine musculature. europa.eukentpharma.co.uk This results in a suppression of uterine contractions in these models. europa.eukentpharma.co.uksnbiopharm.com Atosiban has been shown to inhibit oxytocin-induced contractions in rat uterine strips. europa.eu One study indicated that a concentration of 10 µM atosiban was used to block oxytocin-induced contraction in rat gut smooth muscle strips, highlighting its receptor blocking activity. tocris.com Evaluation of atosiban in animal models of uterine contractility has also been reported. tocris.com Furthermore, research involving combination therapy has utilized mouse myometrial tissue to assess the synergistic effects of atosiban with other compounds on contractility. researchgate.netbiorxiv.orgnih.gov

Human myometrial tissue preparations, typically obtained from biopsies of pregnant women, have been widely used to investigate the effects of atosiban (acetate). nih.govjove.comresearchgate.net These studies involve trimming myometrial biopsies into strips and mounting them in physiological organ baths to measure isometric contraction activity. nih.govjove.com This experimental setup allows for the analysis of contractile parameters such as frequency, amplitude, and area under the force-time curve in response to various stimuli and the administration of atosiban. nih.gov

Detailed research findings on the dose-dependent inhibition of oxytocin-induced contractions in human myometrial strips by atosiban are illustrated in the table below, compiled from in vitro study results. nih.govresearchgate.net

Atosiban Concentration (µg/mL)Inhibition of Contraction Activity (%) (vs. Oxytocin Stimulation)
1> 50
5Dose-dependent increase in inhibition
10Dose-dependent increase in inhibition
20Dose-dependent increase in inhibition
50Dose-dependent increase in inhibition
100Dose-dependent increase in inhibition
250Dose-dependent increase in inhibition
500Dose-dependent increase in inhibition

Note: The exact percentage of inhibition at each concentration point between 1 and 500 µg/mL varies across studies, but the general trend of dose-dependent inhibition is consistently reported. nih.govresearchgate.net

Investigations into the effects of atosiban (acetate) on oxytocin receptor sensitivity and desensitization in human myometrial cells in vitro have provided valuable insights. One study specifically reported that prolonged exposure (≥ 24 hours) to atosiban did not result in any residual effect on oxytocin sensitivity. nih.gov Furthermore, this study demonstrated that atosiban was effective in preventing homologous desensitization and the loss of oxytocin receptors that typically occur during long-term exposure to oxytocin. nih.gov This suggests that atosiban not only acutely blocks oxytocin receptors but may also preserve myometrial responsiveness by counteracting oxytocin-induced receptor downregulation.

Amniocyte Cultures and Inflammatory Pathway Analysis

Beyond its effects on myometrial contractility, in vitro studies using human amniocyte cultures have explored the influence of atosiban (acetate) on inflammatory pathways. Research has indicated that atosiban (at a concentration of 10 µM) can activate pro-inflammatory pathways in primary human amniocytes through Gαi signaling. tocris.comnih.govdrugbank.com This activation involves the stimulation of transcription factor NF-κB p65 and the mitogen-activated protein kinases (MAPKs) ERK1/2 and p38. nih.govdrugbank.com The downstream effects of this activation include the upregulation of enzymes involved in prostaglandin (B15479496) synthesis, specifically COX-2 and phospho-cPLA2, leading to the increased excretion of prostaglandins (B1171923) such as PGE2. nih.govdrugbank.com Additionally, atosiban treatment has been shown to increase the expression and excretion of inflammatory cytokines, including IL-6 and CCL5, in amniocytes. nih.govdrugbank.com Interestingly, while oxytocin itself stimulates inflammatory pathways via Gαi-2 and Gαi-3 coupling, this effect was not inhibited by atosiban in these in vitro models. nih.govdrugbank.comresearchgate.net These findings suggest that atosiban may have pro-inflammatory effects in human amnion, distinct from its antagonistic action on myometrial contraction. nih.govdrugbank.comresearchgate.net

Endometrial Explant Studies

Studies utilizing endometrial explants have provided insights into the direct effects of atosiban on endometrial tissue. Research has shown that in cultured endometrial explants, oxytocin and high levels of estradiol (B170435) can decrease the secretion of prolactin, a marker of decidualization, and increase the activity of cyclooxygenase-2 (COX-2) and the formation of prostaglandin F2α (PGF2α). researchgate.net Atosiban has been demonstrated to reverse these effects in endometrial explants, suggesting a role in influencing parameters related to endometrial receptivity. researchgate.net This indicates that atosiban's effects are not limited to myometrial tissue but also extend to the endometrium, potentially impacting processes like decidualization and prostaglandin production.

Evaluation of Cytochrome P450 System Interactions

In vitro investigations have assessed the potential for atosiban to interact with the cytochrome P450 (CYP) enzyme system, which is crucial for drug metabolism. These studies have indicated that atosiban is unlikely to be involved in CYP-mediated drug-drug interactions. kentpharma.co.ukcth.org.tweuropa.eumedicines.org.uk Atosiban has been shown not to be a substrate for the cytochrome P450 system and does not inhibit the drug-metabolizing CYP enzymes. kentpharma.co.ukcth.org.tweuropa.eumedicines.org.uk This suggests a low potential for atosiban to affect the metabolism of other drugs primarily cleared by the CYP pathway.

Mutagenicity Assessment in Vitro

In vitro mutagenicity assessments are conducted to determine if a compound can cause genetic mutations. Tests performed with atosiban have indicated that it is neither oncogenic nor mutagenic in in vitro tests. kentpharma.co.ukcth.org.tweuropa.eumedicines.org.ukeuropa.eunafdac.gov.ngeuropa.eu These findings suggest that atosiban does not possess the potential to induce genetic alterations under the conditions of these tests.

In Vivo Studies Utilizing Animal Models

Animal models are instrumental in evaluating the effects of a compound within a complex biological system, providing data on efficacy, pharmacodynamics, and general pharmacological effects.

Models of Uterine Contractility and Preterm Labor

In vivo studies in various animal species, including rats and guinea pigs, have demonstrated that atosiban binds to oxytocin receptors, leading to a decrease in the frequency and tone of uterine contractions. cth.org.twnafdac.gov.ngsnbiopharm.comhpra.iehpra.ie This results in the suppression of uterine contractions. cth.org.twnafdac.gov.ngsnbiopharm.comhpra.iehpra.ie Atosiban has also been shown to bind to vasopressin receptors, thereby inhibiting the effect of vasopressin. cth.org.twnafdac.gov.ngsnbiopharm.comhpra.iehpra.ie

In models of preterm labor, atosiban has been evaluated for its ability to delay delivery. In a mouse model of preterm birth induced by mifepristone (B1683876), atosiban administered as a single agent delayed the timing of delivery. researchgate.netnih.gov Studies have also investigated atosiban in combination with other agents in preterm labor models, showing enhanced efficacy in delaying delivery and reducing preterm birth rates compared to single agents. researchgate.netnih.gov

Interactive Table: Effect of Atosiban in a Mouse Preterm Birth Model (Illustrative Data based on search results)

Treatment GroupPreterm Birth Rate (%)Timing of Delivery (Days)
Vehicle100~16
Atosiban (single agent)ReducedDelayed
Mundulone + Atosiban (combination)28.57~28.2 hours post-LPS (in LPS-induced model) mdpi.com / >Day 19 (in mifepristone model) nih.gov

Atosiban has been shown to significantly reduce uterine contractions in animal models of preterm birth. researchgate.net

Assessment of Uterine Blood Flow Modulation

Preclinical studies have also investigated the effects of atosiban on uterine blood flow. Research in rats has indicated that atosiban can relax uterine arteries in near-term pregnancies. researchgate.net This effect, by decreasing the contractility of the myometrium, is suggested to increase endometrial perfusion. researchgate.net Increased uterine blood supply is considered a potential mechanism by which atosiban could support embryo implantation. researchgate.net

General Pharmacological Profiling in Animal Species

General pharmacological profiling in animal species has aimed to assess the broader effects of atosiban beyond the reproductive system. Studies in rats, ewes, dogs, and monkeys have indicated that the cardiovascular and pulmonary effects of atosiban are limited and likely without clinical significance. europa.eu Atosiban did not influence cardiopulmonary parameters in pregnant and non-pregnant animals but was found to antagonize vasopressin's effect on the vascular system. europa.eu The inhibitory potency of atosiban on the oxytocin-stimulated uterus is reported to be about 40 times its antivasopressor activity. europa.eu

Atosiban appears to antagonize the renal effects of oxytocin more than those of vasopressin. europa.eu It significantly increased urine elimination in overhydrated animals but did not antagonize the antidiuretic activity of vasopressin. europa.eu Atosiban did not change sodium excretion in unilaterally nephrectomized rats and did not antagonize vasopressin action, but it reversed oxytocin-induced natriuresis. europa.eu

Investigation of Effects on Feto-Maternal Cardiovascular Systems in Specific Animal Models (e.g., late-gestation sheep)

Studies in late-gestation pregnant sheep have investigated the effects of atosiban infusion on the maternal and fetal cardiovascular systems, as well as uterine blood flow. In one study, chronically catheterized pregnant sheep at 116 to 126 days' gestation received a 2-hour infusion of atosiban (300 micrograms/min). nih.gov The results showed no significant changes in maternal cardiovascular parameters or uterine blood flow. nih.gov Similarly, no alterations in fetal blood pressure and arterial blood gases were observed during the atosiban infusion. nih.gov Maternal plasma levels of atosiban reached a maximum of 585.2 ± 82.2 ng/ml (mean ± SD) at the end of the infusion and decreased biexponentially with a mean half-life (t1/2 alpha) of 17 minutes and a mean half-life (t1/2 beta) of 2.2 hours. nih.gov Importantly, fetal plasma levels of atosiban were at or below the detection limit, indicating negligible placental transfer to the fetus in this model. nih.gov

Exploration of Atosiban (acetate) in Non-Uterine Physiological Contexts (e.g., antinociception, endometriosis, parabrachial nucleus neuron activation)

While primarily known for its uterine effects, atosiban has also been explored in other physiological contexts. As an oxytocin receptor antagonist, its potential role in conditions like endometriosis has been investigated. Endometriosis is characterized by the presence of endometrium-like tissue outside the uterus, often causing pain. onderzoekmetmensen.nl Research suggests that oxytocin receptor antagonists could be a potential non-hormonal treatment option for endometriosis, based on histological findings and in vitro and animal research. onderzoekmetmensen.nl One study in women with endometriosis undergoing frozen-thawed embryo transfer found that those with endometriosis had higher serum oxytocin and PGF2α levels, as well as increased uterine contractions, compared to a group with tubal factor infertility. nih.gov Treatment with atosiban before embryo transfer in the endometriosis group resulted in significantly higher clinical pregnancy and implantation rates compared to a control group with endometriosis not receiving atosiban. nih.gov This suggests that atosiban may be effective in priming the uterus for embryo implantation in women with endometriosis. nih.gov

Regarding antinociception and parabrachial nucleus neuron activation, while oxytocin and vasopressin systems are involved in various central nervous system functions, including pain modulation and neuronal activity, specific detailed preclinical studies focusing solely on atosiban (acetate) and its direct effects on antinociception or parabrachial nucleus neuron activation were not prominently found in the provided search results. However, atosiban is a vasopressin/oxytocin receptor antagonist wikipedia.orgnewdrugapprovals.org, and the V1a receptor is known to play a role in bridging paracrine and autocrine signaling patsnap.com. Further research would be needed to fully elucidate atosiban's potential in these specific non-uterine contexts.

Bridging Studies Between Different Synthesis Routes in Preclinical Models

Preclinical studies have also been conducted to compare atosiban produced by different synthesis routes. Most early preclinical studies utilized atosiban prepared by solid phase peptide synthesis (SPPS). europa.eu However, a liquid phase peptide synthesis (LPPS) route was later proposed for marketing. europa.eu Bridging preclinical studies were performed to compare the two methods. europa.eu These comparisons were conducted in vitro on oxytocin-induced contractions of rat uterine strips and human myometrial tissue. europa.eu While the impurity profiles obtained with the two methods have been shown to be similar, the impurity level obtained with the LPPS method is lower. europa.eu This difference in manufacture was considered to be of no clinical importance. europa.eu

Chemical Synthesis and Manufacturing Methodologies of Atosiban Acetate

Historical Perspectives on Atosiban (B549348) Synthesis

Early approaches to peptide synthesis, including those potentially applied to molecules like the oxytocin (B344502) analogues from which Atosiban is derived, laid the groundwork for current manufacturing processes.

Development of Solid Phase Peptide Synthesis (SPPS) Approaches

Solid Phase Peptide Synthesis (SPPS), introduced by Merrifield, revolutionized peptide manufacturing by immobilizing the growing peptide chain on a solid support, simplifying purification steps polypeptide.comgoogle.com. Atosiban has been synthesized using SPPS methods in the known art quickcompany.inquickcompany.in. In SPPS for Atosiban, the amino acid components are coupled sequentially. The first amino acid is attached to a polymer resin. The amino group is then de-blocked and condensed with the next protected amino acid. This cycle is repeated for each of the remaining amino acids in the sequence. The protected linear peptide is then cleaved from the resin and deprotected to obtain the crude peptide, which is subsequently purified chemicalbook.com. SPPS has been widely adopted for Atosiban synthesis nih.gov. However, SPPS methods have some limitations, particularly concerning scale-up and work-up procedures, which can lead to impurity formation quickcompany.inquickcompany.in.

Evolution to Liquid Phase Peptide Synthesis (LPPS) Methodologies

Following the initial use of SPPS, Liquid Phase Peptide Synthesis (LPPS) methodologies were developed and applied to Atosiban synthesis, particularly after 1994 europa.eu. LPPS involves building peptides step-by-step in solution, often utilizing soluble tags to facilitate product isolation after each step through methods like precipitation, filtration, or extraction bachem.com. LPPS offers advantages in terms of scalability and reduced usage of certain reagents and solvents compared to SPPS bachem.com. For Atosiban, a solution synthesis route involving the addition of three polypeptide fragments end to end has been suggested nih.gov. This non-linear convergent solution phase peptide synthesis approach is considered economical and improved, offering ease of scale-up and work-up quickcompany.inquickcompany.in. While LPPS may offer less control over each synthesis step compared to SPPS, it is gaining interest for its scalability and reduced environmental impact bachem.com.

Contemporary Synthetic Strategies and Process Optimization

Modern synthesis of Atosiban (acetate) often employs optimized strategies combining aspects of both stepwise and convergent techniques, utilizing protected amino acid fragments.

Stepwise Lengthening of Peptide Chain

Stepwise lengthening of the peptide chain is a fundamental approach in peptide synthesis, where amino acids are added one by one to the growing peptide sequence. In the context of Atosiban synthesis, this method can be applied, particularly for the creation of smaller peptide fragments that are then used in convergent strategies nih.gov. For instance, a key intermediate pentapeptide of Atosiban has been prepared by the stepwise lengthening of the chain using a repetitive strategy involving protected amino acids nih.govnih.govresearchgate.net. This approach involves repeating coupling and deprotection cycles after the removal of the N-terminal protecting group nih.gov.

Convergent Condensation Techniques

Convergent synthesis is a strategy where pre-formed peptide fragments are coupled together to build the final peptide chain quickcompany.in. This approach is particularly advantageous for larger peptides like Atosiban, as it can help minimize the accumulation of impurities associated with repetitive coupling steps in linear synthesis quickcompany.inquickcompany.in. In the convergent liquid phase synthesis of Atosiban, precursor peptide fragments are synthesized separately and then condensed quickcompany.in. One disclosed method uses a convergent liquid phase synthesis where a fragment of four amino acids is attached to a fragment of three amino acids to form a heptapeptide (B1575542). This heptapeptide is then condensed with a dipeptide fragment, leading to the formation of the nonapeptide precursor, which is subsequently cyclized quickcompany.in. This non-linear convergent approach allows for the synthesis of peptides in high purity separately before combining them into the final cyclic peptide quickcompany.inquickcompany.in.

Utilization of Protected Amino Acid Fragments (e.g., N-Boc, Fmoc)

The synthesis of Atosiban, whether through stepwise or convergent methods, heavily relies on the use of protected amino acid fragments. Protecting groups are essential to prevent unwanted side reactions at reactive functional groups (like amino, carboxyl, and side chain functionalities) during peptide bond formation google.com. Common protecting groups used in peptide synthesis include N-Boc (tert-butoxycarbonyl) and Fmoc (9H-fluoren-9-ylmethoxycarbonyl) fishersci.atontosight.aiwikipedia.orgwikipedia.orgadvancedchemtech.comorganic-chemistry.orgnih.gov.

In the synthesis of Atosiban, N-Boc protected amino acids are utilized, often in a global protection strategy where only one amino acid has an unprotected side chain polypeptide.com. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid wikipedia.orgorganic-chemistry.orgontosight.ai. Fmoc protection is also employed, and the Fmoc group is usually removed under basic conditions ontosight.aiwikipedia.orgadvancedchemtech.comorganic-chemistry.orgd-nb.info. The choice of protecting groups and their strategic placement and removal are critical for the successful stepwise lengthening of peptide chains or the synthesis of peptide fragments for convergent condensation polypeptide.comnih.gov. Side chain protecting groups, such as But for threonine, Boc for ornithine, and Trt (trityl) for asparagine and cysteine, are also used d-nb.info. The mercaptopropionic acid residue at the N-terminus is also typically protected, for example, with a Trt group d-nb.info. The appropriate selection and removal of these protecting groups are integral to achieving the desired peptide sequence and structure with high purity nih.gov.

Disulfide Bond Formation and Cyclization Approaches

Disulfide bond formation is a critical step in the synthesis of cyclic peptides like atosiban, connecting the thiol groups of cysteine residues (or a mercaptopropanoic acid residue and a cysteine residue, as in atosiban). google.comgoogle.com This cyclization can be performed either in solution (off-resin) or on the solid support (on-resin) during solid-phase synthesis. researchgate.netresearchgate.netd-nb.info While in-solution cyclization is a common strategy in industrial peptide production, it can be limited by relatively low productivity due to the need for dilution to minimize intermolecular oligomerization. researchgate.net On-resin disulfide construction offers an alternative approach. researchgate.netresearchgate.net Various oxidizing agents can be used for the formation of disulfide bridges in peptides, including atmospheric oxygen, potassium ferricyanide, dimethyl sulfoxide, and hydrogen peroxide. d-nb.info

Liquid Phase Oxidation Methods (e.g., H2O2-mediated)

Liquid phase oxidation is a method used for cyclizing the linear atosiban peptide to form the disulfide bond. Hydrogen peroxide (H2O2) is an example of an oxidant used in this process. google.comnewdrugapprovals.orggoogle.comgoogleapis.comgoogle.com The linear atosiban is dissolved in an acetonitrile (B52724) aqueous solution, and the pH is adjusted, typically to a range of 8 to 9 using ammonia (B1221849) water. google.comgoogle.comnewdrugapprovals.orggoogle.comgoogleapis.comgoogle.com H2O2 is then added to facilitate the oxidation and subsequent disulfide bond formation. google.comgoogle.comnewdrugapprovals.orggoogle.comgoogleapis.comgoogle.com The concentration of acetonitrile in the aqueous solution can range from 5% to 15%, with 10% being preferred in some methods. google.comgoogle.comgoogle.com This acetonitrile-water mixture helps improve the solubility of the linear atosiban. google.comgoogle.com The reaction temperature is typically maintained between 10°C and 40°C, with reaction times varying, for instance, from 10 to 60 minutes at 25°C. google.comgoogle.comnewdrugapprovals.orggoogleapis.com Monitoring of the reaction progress is often done using HPLC. google.comgoogle.comnewdrugapprovals.orggoogleapis.com The molar ratio of H2O2 to linear atosiban can be in the range of 2 to 8 times the mole number of the linear peptide. googleapis.comgoogle.com

Purification Strategies for Crude Atosiban (acetate)

Following synthesis and cyclization, crude atosiban (acetate) requires purification to achieve the desired purity for pharmaceutical use. Preparative high-performance liquid chromatography (HPLC) is a common technique employed for the purification of crude atosiban. google.comgoogle.comeuropa.eunewdrugapprovals.orggoogle.comdrugapprovalsint.com This often involves using a reversed-phase HPLC column, such as C18 or C8. google.comgoogle.comnewdrugapprovals.orggoogle.com A water/acetonitrile gradient is typically used as the mobile phase for elution. newdrugapprovals.orgdrugapprovalsint.com The purification process can involve multiple chromatographic steps. europa.eupolypeptide.com For instance, a two-step chromatographic procedure employing ion exchange chromatography (IEC) and reverse-phase chromatography (RPC) has been described. polypeptide.com In the IEC step, the purity can be increased, and further purification by RPC enhances the purity to 98% or higher. polypeptide.com After chromatographic purification, the purified atosiban solution can be concentrated, for example, by reversed osmosis, and then lyophilized to obtain the acetate (B1210297) salt of atosiban. europa.eupolypeptide.com Filtration steps, such as using diatomite and filter membranes, may also be included after oxidation and before purification. google.comgoogle.comgoogle.com

Synthesis Validation and Yield Optimization

Synthesis validation is crucial to ensure the reproducibility and reliability of the atosiban manufacturing process. Validation efforts have included assessing the process with multiple batches. europa.eu For example, the synthesis has been sufficiently validated with batches of 2 kg of atosiban acetate. europa.eu The manufacturing procedure has been shown to be reproducible. europa.eu Yield optimization is an ongoing goal in chemical synthesis to maximize the amount of desired product obtained. While specific detailed data on yield optimization strategies were not extensively detailed in the search results, reported crude peptide yields in various synthesis examples range from 80% to 85%. newdrugapprovals.orgdrugapprovalsint.com Total product yields after purification and freeze-drying have been reported in the range of 55% to 57%, with purity exceeding 99.5%. drugapprovalsint.com Another process reported a product yield of 90% and purity of 91% by HPLC for an intermediate step, and a final atosiban acetate purity of >98.5%. quickcompany.in Improved methods aiming for higher yields and purity have been developed. google.comquickcompany.inquickcompany.in

Characterization of Synthetic Intermediates and Impurity Profiles

Characterization of synthetic intermediates is essential to monitor the progress of the synthesis and confirm the structure of the growing peptide chain. Techniques such as HPLC and TLC are used to check product formation and removal of protecting groups during synthesis steps. quickcompany.inquickcompany.innih.govresearchgate.net NMR analysis has also been used to characterize synthetic intermediates. nih.govresearchgate.net

Impurity profiling is a critical aspect of characterizing the final atosiban acetate product and understanding the by-products formed during synthesis. More than 32 impurities have been observed in atosiban, with 17 of these present at or above 0.1%. europa.eu The structure of these impurities has been established using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). europa.eu

Identification and Quantification of Related Substances

Identification and quantification of related substances (impurities) in atosiban acetate are vital for quality control and ensuring the safety and efficacy of the pharmaceutical product. Related substances can include other peptides and process-related impurities. quickcompany.inquickcompany.in HPLC is a primary method used for the analysis and quantification of atosiban and its related substances. google.comgoogle.comquickcompany.inquickcompany.innewdrugapprovals.orggoogleapis.comgoogle.comdrugapprovalsint.comresearchgate.net Novel HPLC methods have been developed and validated for the estimation of related substances in atosiban acetate injection. researchgate.net These methods often utilize specific chromatographic columns, mobile phases, and detection wavelengths to separate and quantify impurities. researchgate.net Mass spectrometry is combined with chromatography to characterize the molecular weight and tentative structure of impurities. researchgate.net One identified synthesis-related impurity involved the replacement of the proline residue by 5-aminovaleric acid, which was characterized using fast-atom bombardment-tandem mass spectrometry (FAB-MS-MS) and confirmed with GC-MS. researchgate.net Specifications for atosiban acetate can include limits on the percentage of other peptide impurities and total impurities. quickcompany.inquickcompany.in

Data Table: Examples of Liquid Phase Oxidation Conditions and HPLC Monitoring

Linear Atosiban AmountAcetonitrile Aqueous Solution ConcentrationAmmonia Water (30%) for pH AdjustmentH2O2 AmountReaction TimeReaction TemperatureHPLC Monitoring ResultCitation
2.85 g5% (250 ml)pH 8-90.60 g10 min25°C75.6% google.comnewdrugapprovals.org
-Volume ratio 1:2:2 (Solution A: acetic acid-sodium acetate buffer, Solution B: linear peptide in acetic acid aqueous solution, Solution C: 60% H2O2)-60% H2O2 solution1-3 hours15-25°C- newdrugapprovals.orgdrugapprovalsint.com
-Volume ratio 1:3:2 (Solution A: formic acid-sodium formate (B1220265) buffer, Solution B: linear peptide in formic acid aqueous solution, Solution C: 30% H2O2)-30% H2O2 solution--- newdrugapprovals.org
3.01 g10% (250 ml)pH 8-90.85 g30 min25°C89.5% google.comgoogleapis.comgoogle.com
2.95 g10% (250 ml)pH 8-90.85 g60 min25°C83.5% google.comgoogle.com

Data Table: Examples of Purification Outcomes

Crude Atosiban SourcePurification MethodPurity After PurificationTotal Product YieldCitation
Linear atosiban obtained from Example 2Preparative RP-HPLC (C18 or C8), salt transfer, freeze-drying99.4% - 99.6%- google.comgoogle.comnewdrugapprovals.orggoogleapis.comgoogle.com
Crude atosiban (linear crude peptide cyclized by liquid phase synthesis)Preparative high performance liquid chromatography with water/acetonitrile gradient>99.5%55% - 57% drugapprovalsint.com
Crude atosiban salt obtained from cyclizationPreparative HPLC chromatography>98.5% (Atosiban acetate)- quickcompany.in
Crude Atosiban peptide (from reduction and disulfide formation)Two-step chromatography (IEC on SP-Sepharose FF, then RPC on C-18 silica)≥98%>80% (overall purification yield) polypeptide.com

Data Table: Impurity Information

Impurity CharacteristicObservationMethod of EstablishmentCitation
Number of impurities observed>32- europa.eu
Impurities at or above 0.1%17- europa.eu
Structure elucidation of impuritiesEstablishedMass Spectrometry and Nuclear Magnetic Resonance europa.eu
Specific impurity identifiedReplacement of proline by 5-aminovaleric acidFAB-MS-MS, confirmed with GC-MS researchgate.net
Diastereomers with one chiral centerEleven potentially presentNot found in production batches above 0.1% europa.eu
EpimersNot found in concentration above 0.1%- europa.eu
Cis-trans isomerization at the Tyr-Pro bondTrans form is major- europa.eu

Advanced Analytical Methodologies for Atosiban Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating atosiban (B549348) (acetate) from its related substances and matrix components, enabling accurate quantification and impurity profiling.

HPLC is a widely used technique for the analysis of atosiban (acetate), providing robust separation and quantification capabilities. researchgate.net Novel HPLC methods have been developed and validated for the analysis of atosiban and its related substances in injection form, addressing the lack of official quality standards for related substances and assay. researchgate.netnih.gov

Reverse Phase HPLC (RP-HPLC) is a common mode for atosiban (acetate) analysis due to its suitability for separating peptides based on their hydrophobicity. researchgate.netjpsionline.comgoogle.comquickcompany.in RP-HPLC methods have been developed for the estimation of atosiban acetate (B1210297) in dosage forms. researchgate.netjpsionline.com Preparative RP-HPLC using C18 or C8 columns is also employed for purifying atosiban acetate during its preparation process, achieving high purity levels. google.comquickcompany.inquickcompany.in RP-HPLC methods have demonstrated linearity over specific concentration ranges for atosiban acetate analysis. researchgate.netjpsionline.com For instance, a linear range of 15-225 mcg/mL with a correlation coefficient of 0.9999 has been reported for one RP-HPLC method. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a complementary separation mechanism to RP-HPLC, particularly useful for the analysis of polar compounds like peptides. researchgate.netchromatographyonline.com HILIC on amine bonded-phase silica (B1680970) columns can provide separations of peptides, including atosiban and its diastereomers, that are complementary to those obtained with RP-HPLC. researchgate.net HILIC methods can be suitable for coupling with electrospray mass spectrometry. researchgate.net

Optimization of mobile phase composition and chromatographic conditions is critical for achieving adequate separation, sensitivity, and reproducibility in HPLC methods for atosiban (acetate). researchgate.netnih.govresearchgate.netgoogle.com Typical mobile phases involve mixtures of water or aqueous buffers with organic modifiers such as acetonitrile (B52724) and methanol. researchgate.netnih.govresearchgate.netgoogle.com The pH of the aqueous phase is often adjusted, for example, to pH 3.2 using trifluoroacetic acid or ortho-phosphoric acid. researchgate.netnih.govresearchgate.net Gradient elution is frequently used to improve the separation of atosiban from its related substances. researchgate.netresearchgate.netgoogle.com Flow rates typically range around 1.0 mL/min, and column temperatures are often maintained around 35 °C or 60 °C. google.comresearchgate.netnih.gov Detection is commonly performed using UV detectors set at wavelengths such as 220 nm or 254 nm. nih.govresearchgate.netjpsionline.com

Here is a table summarizing some reported chromatographic conditions for Atosiban (acetate) analysis:

TechniqueColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Temperature (°C)ApplicationCitation
HPLCInertsil ODS-2 C18 (250 mm×4.6 mm, 5 μm)A: Water (pH 3.2 with TFA)-ACN-MeOH (77:14:9); B: ACN-MeOH (65:35) (Gradient)1.022035Assay and related substances in injection researchgate.netnih.gov
RP-HPLCZorbax C18 (250 × 4.6 mm, 5µm)Phosphate buffer (pH 7.4): Acetonitrile (80:20 v/v) (Isocratic)1.2254Not specifiedEstimation in dosage form researchgate.net
RP-HPLCXTerra MS C18 (250 x 4.6 mm, 5 μm)Buffer (0.03 M KH2PO4, pH 3.2 with H3PO4): Acetonitrile (Gradient)1.0220Not specifiedEstimation in dosage form researchgate.netjpsionline.com
HPLCInertsil ODS-2 (250X 4.6mm, 5 μm)A: Acetonitrile-Methanol-Solution I (15:10:75); B: Acetonitrile-Methanol (60:40) (Gradient)1.222060Purification and impurity analysis google.com
RP-HPLCACE C18 (5 μm, 50 mm x 4.6 mm)Gradient elution (Solvent A and B compositions not fully detailed in snippet, but used for LC-MS/MS)Not specifiedNot specifiedNot specifiedAnalysis in rat plasma (coupled with MS/MS) researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the advanced analysis of atosiban (acetate), offering high sensitivity, selectivity, and structural information. researchgate.netresearchgate.netnih.gov LC-MS/MS methods are employed for the quantitative determination of atosiban in biological matrices such as rat plasma. researchgate.netresearchgate.netnih.gov This technique is also valuable for identifying and characterizing impurities in atosiban acetate injections. researchgate.netnifdc.org.cn UPLC-Q Orbitrap MS has been used to effectively identify impurity structures, including those resulting from deletion, insertion, misconnection, and modification of the peptide sequence. nifdc.org.cn LC-MS is also used in high-throughput workflows for automated peptide characterization, providing estimations of relative purity and confirmation of identity. lu.se

High-Performance Liquid Chromatography (HPLC) Methodologies

Sample Preparation Techniques

Appropriate sample preparation techniques are necessary to isolate and clean up atosiban (acetate) from complex matrices before chromatographic analysis. For the analysis of atosiban in rat plasma by LC-MS/MS, solid phase extraction (SPE) has been utilized to extract the analyte and internal standard. researchgate.netresearchgate.netnih.gov Other sample preparation steps may involve dissolving the sample in a suitable mobile phase or diluent. google.com For instance, preparing a test solution might involve adding mobile phase A to the sample to achieve a specific concentration of polypeptide per milliliter. google.com

Solid Phase Extraction (SPE) in Bioanalytical Applications

Solid Phase Extraction (SPE) is a widely used sample preparation technique in bioanalysis, including the analysis of Atosiban. SPE is employed to extract the analyte and internal standard from complex biological matrices such as plasma, aiming to achieve high levels of extract cleanliness and improve assay ruggedness and reproducibility. americanlaboratory.com For instance, in a kinetic study of atosiban in rat plasma, SPE was utilized to extract the analyte and internal standard prior to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.netnih.gov The effectiveness of SPE is critical for achieving reliable quantification, particularly at low concentrations, as issues during extraction can lead to reduced peak heights and potential batch failures. americanlaboratory.com

Method Validation and Quality Control Parameters

Analytical method validation is a fundamental process to confirm that an analytical method is suitable for its intended purpose. Key validation parameters for methods analyzing Atosiban (acetate) and its related substances include precision, accuracy, linearity, dynamic range, specificity, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov These parameters are typically evaluated according to guidelines such as those from the International Conference on Harmonization (ICH). researchgate.netnih.gov

Precision and Accuracy Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Accuracy expresses the closeness of agreement between the value which is accepted either as a true value or an accepted reference value and the value found. nih.gov For Atosiban acetate, method validation studies have assessed the precision and accuracy of analytical methods, such as HPLC, for the determination of the drug and its related substances. researchgate.netresearchgate.netjpsionline.comnih.gov Results from validation studies have shown good precision and accuracy for the determination of Atosiban and its impurities. researchgate.netnih.gov For example, one RP-HPLC method for Atosiban Acetate in parenterals demonstrated a percentage assay of 99.6%, indicating good accuracy. researchgate.netjpsionline.com Precision is often evaluated through replicate analyses, with results typically expressed as relative standard deviation (%RSD). nih.gov

Linearity and Dynamic Range Determination

Linearity establishes a proportional relationship between the instrumental response and the concentration of the analyte over a defined range. The dynamic range is the interval between the upper and lower concentration levels for which a method has been demonstrated to have a suitable degree of linearity, accuracy, and precision. nih.gov Analytical methods for Atosiban (acetate) have been validated for linearity over specific concentration ranges. researchgate.netjpsionline.com For a developed RP-HPLC method, the detector response was linear in the concentration range of 15-225 mcg/mL for Atosiban Acetate. researchgate.netjpsionline.com The linearity is typically assessed by analyzing a series of standards at different concentrations and determining the regression equation and correlation coefficient (R²). researchgate.netresearchgate.netjpsionline.comnih.gov A high correlation coefficient (e.g., R² > 0.9993) indicates good linearity. researchgate.netnih.gov

Specificity and Selectivity Studies

Specificity and selectivity are critical to ensure that the analytical method accurately measures the analyte of interest without interference from other components in the sample matrix, such as impurities, degradation products, or excipients. wdh.ac.id Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, while selectivity refers to the extent to which the method can distinguish between the analyte and other substances. nih.gov Validation studies for Atosiban analytical methods have included assessments of specificity. researchgate.netnih.gov For instance, an HPLC method for Atosiban and its related substances demonstrated specific determination of the compounds. researchgate.netnih.gov Forced degradation studies are often performed to evaluate the specificity and stability-indicating properties of a method by generating potential degradation products. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Calculations

The Limit of Detection (LOD) is the lowest concentration of analyte in a sample that can be detected, though not necessarily quantified. The Limit of Quantification (LOQ) is the lowest concentration of analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov LOD and LOQ are important sensitivity parameters for analytical methods. nih.gov These limits are typically calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. nih.govnih.gov For a validated RP-HPLC method for Atosiban Acetate, the LOD was found to be 1.5 mcg/mL and the LOQ was 4.5 mcg/mL. researchgate.netjpsionline.com For impurities, LOD and LOQ values have also been determined as part of method validation. nih.govresearchgate.netnih.gov For example, in one study, the LOD and LOQ for five related substances of atosiban were determined. researchgate.netnih.gov

Structural Elucidation and Characterization of Metabolites and Impurities

Structural elucidation and characterization of metabolites and impurities are essential for understanding the metabolic fate of Atosiban and controlling the quality of the drug substance and drug product. Atosiban is known to produce metabolites, including a major active metabolite. medznat.ru Structural characterization of impurities is crucial for pharmaceutical quality control. researchgate.net Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation of related substances and degradation products. researchgate.netwdh.ac.idresearchgate.net For example, HPLC combined with mass spectrometry has been used to characterize the molecular weight and tentative structure of impurities in Atosiban acetate injection. researchgate.netnih.gov More than 32 impurities have been observed in Atosiban, with 17 of these observed at and above 0.1%. europa.eu Identified impurities can include those resulting from deletion, insertion, misconnection, or modification of the peptide sequence. nifdc.org.cn MS/MS can be used to check the sequence of peptide impurities. google.com

Future Directions and Emerging Research Perspectives on Atosiban Acetate

Investigation of Novel Molecular Targets and Off-Target Effects

Atosiban (B549348) (acetate) is primarily characterized as a competitive antagonist of the oxytocin (B344502) receptor (OTR). wikipedia.orgijrcog.org Its mechanism of action involves blocking the binding of oxytocin to its receptors on the myometrium, which in turn prevents the downstream signaling cascade that leads to uterine contractions. wikipedia.orgnih.gov However, research has revealed a more complex pharmacological profile, highlighting significant off-target effects and novel molecular interactions.

A primary off-target effect of atosiban is its antagonist activity at the vasopressin V1a receptor (V1aR). nih.govdrugbank.com This cross-reactivity is due to the high structural homology between oxytocin and vasopressin and their respective receptors. This interaction is considered an undesirable side effect in the context of tocolysis. nih.gov

Furthermore, extensive research has reclassified atosiban as a "biased agonist" at the oxytocin receptor. nih.govdrugbank.comnih.gov This means that while it blocks one signaling pathway, it simultaneously activates another. Specifically, atosiban antagonizes the Gq protein-coupled pathway, which is responsible for increasing intracellular calcium and causing uterine muscle contraction. nih.govdrugbank.combloomtechz.com Concurrently, it acts as an agonist for the Gi protein-coupled pathway. nih.govdrugbank.comnih.gov This Gi pathway activation has been shown to trigger pro-inflammatory responses in human amnion cells through the activation of NF-κB and MAPK signaling pathways, an effect that is independent of its tocolytic action. nih.gov

Table 1: Molecular Targets and Effects of Atosiban

Target ReceptorInteraction TypeSignaling Pathway AffectedResulting Physiological Effect
Oxytocin Receptor (OTR)Competitive AntagonistGq protein pathwayInhibition of uterine contractions (Tocolysis)
Oxytocin Receptor (OTR)Biased AgonistGi protein pathwayActivation of pro-inflammatory pathways (e.g., NF-κB, MAPK)
Vasopressin V1a Receptor (V1aR)Antagonist-Known off-target effect

Exploration of Atosiban (acetate) in Non-Obstetric Physiological Systems

The discovery of atosiban's biased agonism and its effects on specific cell-signaling pathways has opened avenues for its investigation in physiological systems beyond obstetrics. The ability to selectively modulate the Gi pathway while blocking the Gq pathway presents potential therapeutic applications in non-uterine tissues where oxytocin receptors are expressed.

One of the most significant findings is the impact of atosiban on cell proliferation. Research has demonstrated that by activating the Gi-mediated pathway, atosiban can inhibit cell growth. nih.gov This effect has been observed in various cell lines, including human embryonic kidney (HEK293) cells, Madin-Darby canine kidney (MDCK) cells, and notably, in DU145 human prostate cancer cells that endogenously express oxytocin receptors. nih.gov The mechanism involves persistent activation of ERK1/2 and induction of p21(WAF1/CIP1), the same signaling events through which oxytocin itself can mediate cell growth inhibition via a Gi pathway. nih.gov This positions atosiban as a potential candidate for further investigation in oncology, particularly for hormone-sensitive cancers.

Conversely, the pro-inflammatory effects mediated by atosiban's Gi agonism warrant exploration in the context of immunology and inflammatory disorders. Understanding how atosiban modulates immune responses could reveal its potential utility or contraindications in conditions with an inflammatory component. While one study in pregnant women found no adverse effects on the cardiovascular system or heart rate modulation, the broader systemic effects in non-pregnant individuals remain an area for future research. nih.gov

Development of Next-Generation Oxytocin Receptor Antagonists

The clinical use of atosiban has highlighted the potential of OTR antagonism, but its limitations, such as V1a receptor cross-reactivity and the complex effects of biased agonism, have spurred the development of next-generation antagonists. nih.govnih.gov The primary goals for these new compounds are an improved pharmacological profile, including greater receptor selectivity, enhanced efficacy, and the potential for oral bioavailability, which atosiban lacks. nih.govnih.gov

Several peptide and non-peptide molecules have been investigated as potential successors to atosiban. These include barusiban, retosiban, and the non-peptide antagonist L-368,899. nih.govnih.gov The development of orally active non-peptide antagonists represents a significant area of focus, as this would offer considerable advantages in clinical administration over the intravenous route required for atosiban. nih.gov L-372,662, for instance, is a non-peptide antagonist that has shown a promising profile with high human oxytocin receptor affinity and over 500-fold selectivity against vasopressin receptors in preclinical assays. nih.gov

Table 2: Comparison of Atosiban with Selected Next-Generation OTR Antagonists

CompoundTypeKey Features/Advantages
AtosibanPeptideClinically established OTR/V1a antagonist. nih.gov
BarusibanPeptideInvestigated for tocolytic action. nih.gov
RetosibanNon-peptideInvestigated for tocolytic action. nih.gov
L-368,899Non-peptidePotent, camphor-based OTR antagonist. nih.gov
L-372,662Non-peptideHigh affinity (Ki = 4.9 nM), >500-fold selectivity vs. vasopressin receptors, orally bioavailable in preclinical models. nih.gov

Rational Design of Peptidomimetics with Enhanced Receptor Selectivity

A major challenge in designing OTR antagonists is achieving high selectivity over the structurally similar vasopressin receptors (V1a, V1b, V2). nih.govacs.org Peptidomimetics—compounds that mimic the structure and function of peptides but have modified, non-peptidic backbones—are a key strategy to overcome this. unifi.it These modifications can confer improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and, crucially, greater receptor selectivity.

One innovative approach involves replacing the chemically labile disulfide bridge found in oxytocin and atosiban with a more stable and rigid chemical linker. unifi.it For example, using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a 1H- nih.govnih.govacs.orgtriazol-1-yl moiety has been explored to stabilize the peptide's secondary structure. unifi.it Such strategies provide insight into the structure-conformation-function relationship, allowing for the rational design of analogues with fine-tuned binding properties. By altering the length, orientation, and rigidity of the molecular backbone, researchers can design peptidomimetics that fit more precisely into the OTR binding pocket while being sterically hindered from interacting with vasopressin receptors, thus enhancing selectivity. unifi.it

Strategies for Modulating Biased Ligand Signaling

The phenomenon of biased ligand signaling, where a ligand can stabilize specific receptor conformations to selectively activate certain intracellular pathways over others, is a frontier in pharmacology. nih.govmdpi.com Atosiban's dual role as a Gq antagonist and a Gi agonist is a clear example of this principle. nih.govnih.gov This discovery has shifted the goal of drug design from simple receptor blockade to the nuanced modulation of receptor signaling.

Future strategies aim to design ligands that are "biased" toward the desired therapeutic effect while avoiding pathways that cause unwanted effects. For the oxytocin receptor, this could mean developing a "pure" Gq antagonist that lacks any activity on the Gi pathway, potentially offering tocolysis without the pro-inflammatory effects seen with atosiban. nih.gov Conversely, designing a selective Gi agonist that does not activate Gq could be explored for its anti-proliferative effects. nih.gov Research has shown that atosiban's selective Gi activation is sufficient to inhibit cell proliferation without inducing the receptor internalization or desensitization typically associated with Gq activation. nih.govnih.gov This demonstrates the feasibility of separating these signaling pathways to achieve specific therapeutic outcomes.

Table 3: Biased Ligand Signaling at the Oxytocin Receptor

LigandGq Pathway ActivityGi Pathway Activityβ-Arrestin RecruitmentKey Outcome
Oxytocin (Endogenous Agonist)AgonistAgonistYesPromiscuous activation of multiple pathways. nih.gov
AtosibanAntagonistAgonistNoSelective activation of Gi, leading to anti-proliferative and pro-inflammatory effects without receptor internalization. nih.govnih.gov

Integration of Computational Chemistry and Molecular Modeling for Drug Design

Computational chemistry and molecular modeling are indispensable tools in the rational design of next-generation OTR antagonists. mdpi.comresearchgate.net These methods allow researchers to visualize and simulate the complex interactions between a ligand like atosiban and its receptor targets at an atomic level. nih.gov

Computer-simulated docking studies have been successfully used to model the binding of atosiban to the OTR, as well as to the V1a and V2 vasopressin receptors. nih.gov Such models help elucidate the molecular basis for the compound's affinity and selectivity. By comparing the amino acid sequences and three-dimensional structures of these receptors, researchers can identify key residues that form specific interaction sites. nih.gov For instance, modeling has suggested that specific hydrophobic pockets and conserved tyrosine residues within the receptor's transmembrane region are critical for determining whether oxytocin or vasopressin (and their analogues) will bind, and that a single residue may be responsible for specificity. nih.gov This knowledge is crucial for the rational design of novel non-peptide analogues with improved selectivity, as it allows chemists to design molecules that specifically interact with the unique features of the OTR binding site while avoiding those of the vasopressin receptors. nih.gov

Refinement of Synthetic Routes for Sustainable and Scalable Production

As a synthetic nonapeptide, the manufacturing of atosiban involves complex chemical processes. d-nb.info Current research is focused on refining these synthetic routes to make them more efficient, sustainable, and suitable for large-scale (scalable) production. Both solid-phase peptide synthesis (SPPS) and liquid- (or solution-) phase synthesis methodologies have been employed. d-nb.infomdpi.com

For liquid-phase synthesis, strategies are being developed to simplify the process and reduce the need for costly and time-consuming chromatographic purification. mdpi.comnih.gov For example, a repetitive N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy has been developed for the large-scale synthesis of a key pentapeptide intermediate of atosiban, which simplifies purification and reduces racemization. mdpi.com Such innovations are vital for making the production of peptide-based drugs like atosiban more cost-effective and environmentally friendly.

Table 4: Comparison of Synthetic Strategies for Atosiban

StrategyKey FeatureAdvantagesChallenges
Solid-Phase Synthesis (SPPS) with On-Resin CyclizationDisulfide bond formed while peptide is attached to the polymer support.Higher total yield, minimal formation of dimers and other by-products. d-nb.infoPotentially higher cost of reagents and support for large scale. mdpi.com
Liquid-Phase Synthesis with Solution CyclizationPeptide is cleaved from support before disulfide bond formation.Potentially more cost-effective for large-scale production.Higher risk of by-product formation, may require more complex purification. d-nb.info
Repetitive BSA/NHS Liquid-Phase StrategyStepwise synthesis of intermediates in solution using specific coupling agents.Simplified purification, less racemization, suitable for large-scale synthesis of intermediates. mdpi.comApplied to intermediates, not the full synthesis and cyclization.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Atosiban acetate to minimize dimer formation and improve yield?

  • Methodological Answer : Cyclization efficiency depends on reaction conditions. Solid-phase synthesis in DMF reduces dimer formation compared to solution-phase synthesis (yield: 50% vs. 31.5%). Key advantages include simplified purification (via filtration/washing) and better solubility control. Avoid trifluoroacetic acid during acidification to prevent sulfoxide byproducts .

Q. What analytical methods are recommended for characterizing Atosiban acetate and its impurities?

  • Methodological Answer : Use HPLC with UV detection for purity analysis (e.g., a novel method resolving Atosiban and five related substances). Mass spectrometry (ESI+) identifies impurities like sulfoxides (m/z 1010) and dimers. Reference standards must comply with pharmacopeial guidelines (USP/EP) for validation .

Q. How should clinical trials evaluate Atosiban’s efficacy in preventing preterm labor during IVF?

  • Methodological Answer : Trials should adopt double-blind, placebo-controlled designs with strict inclusion criteria (e.g., gestational age 30–34 weeks). Primary endpoints include live birth rates and adverse perinatal outcomes. Exclude studies with non-randomized designs or incomplete data reporting .

Q. What safety protocols are critical when handling Atosiban acetate in laboratory settings?

  • Methodological Answer : Avoid inhalation or skin contact. Use PPE (gloves, lab coats) and work in ventilated hoods. Dispose of waste via licensed facilities. Note: Atosiban’s safety data sheet classifies it as non-hazardous but advises caution due to incomplete toxicity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data on Atosiban’s receptor-binding kinetics?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled oxytocin analogs. Compare IC₅₀ values across cell lines (e.g., myometrial vs. decidual cells) to assess tissue specificity. Replicate findings using SPR (surface plasmon resonance) for real-time kinetic analysis .

Q. What statistical considerations are essential for designing powered studies on Atosiban’s perinatal outcomes?

  • Methodological Answer : Calculate sample size using prior effect estimates (e.g., 6% adverse outcomes in treated vs. 10% in placebo groups). For 80% power (α=0.05), randomize ≥1,514 participants. Plan interim analyses at predefined milestones (e.g., n=500) to adjust for attrition .

Q. How can forced degradation studies improve stability profiling of Atosiban acetate formulations?

  • Methodological Answer : Expose formulations to stressors:

  • Oxidative : 0.3% H₂O₂, 72 hours.
  • Thermal : 40°C/75% RH for 4 weeks.
  • Photolytic : 1.2 million lux hours.
    Monitor degradation products (e.g., lactam impurities) via LC-MS and correlate with bioactivity loss .

Q. What strategies mitigate batch-to-batch variability in peptide synthesis for Atosiban acetate?

  • Methodological Answer : Standardize resin loading (≤0.3 mmol/g) to reduce dimerization. Use Ellman’s test for real-time thiol monitoring during disulfide bridge formation. Optimize oxidation time (<15 min in solution phase) to prevent over-cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.